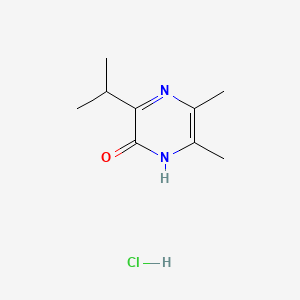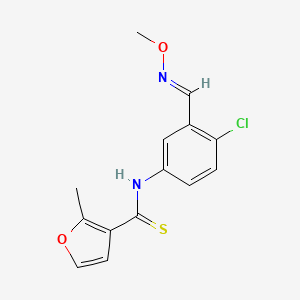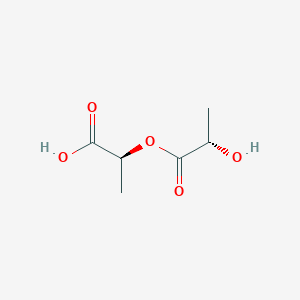
Lactic acid lactate, L-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S,S-Lactyllactic acid, also known as (S,S)-2-[(2-hydroxypropanoyl)oxy]propanoic acid, is a dimeric condensation product of lactic acid. This compound is characterized by its two chiral centers, which give it specific stereochemical properties. It is a significant intermediate in the production of polylactic acid, a biodegradable polymer with numerous industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: S,S-Lactyllactic acid is typically synthesized through the condensation of lactic acid molecules. This process involves heating lactic acid to remove water, leading to the formation of the dimer. The reaction can be catalyzed by acids or bases to enhance the rate of condensation.
Industrial Production Methods: Industrial production of S,S-lactyllactic acid often involves microbial fermentation of renewable resources such as corn starch or sugarcane. The fermentation process produces lactic acid, which is then subjected to controlled heating and dehydration to form the dimer. This method is eco-friendly and aligns with sustainable production practices .
Análisis De Reacciones Químicas
Types of Reactions: S,S-Lactyllactic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Breakdown into lactic acid monomers in the presence of water.
Polymerization: Formation of polylactic acid through further condensation reactions.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and acid catalysts.
Hydrolysis: Requires water and can be catalyzed by acids or bases.
Polymerization: Conducted under heat with or without catalysts.
Major Products:
Esterification: Produces esters of lactic acid.
Hydrolysis: Yields lactic acid monomers.
Polymerization: Results in polylactic acid, a biodegradable polymer.
Aplicaciones Científicas De Investigación
S,S-Lactyllactic acid has a wide range of applications in various fields:
Chemistry: Used as an intermediate in the synthesis of polylactic acid and other biodegradable polymers.
Biology: Studied for its role in metabolic pathways and its potential as a bio-based chemical.
Medicine: Explored for its biocompatibility and potential use in drug delivery systems.
Industry: Utilized in the production of biodegradable plastics, packaging materials, and textiles
Mecanismo De Acción
The mechanism of action of S,S-lactyllactic acid involves its ability to undergo polymerization and hydrolysis. In biological systems, it can be metabolized to lactic acid, which enters various metabolic pathways. The compound’s effects are mediated through its interactions with enzymes and other molecular targets involved in these pathways .
Comparación Con Compuestos Similares
Lactic Acid: The monomeric form, which can polymerize to form S,S-lactyllactic acid.
Polylactic Acid: A polymer formed from lactic acid and its dimers.
Lactide: A cyclic dimer of lactic acid used in the production of polylactic acid.
Uniqueness: S,S-Lactyllactic acid is unique due to its specific stereochemistry, which influences its reactivity and the properties of the polymers it forms. Its ability to undergo controlled polymerization makes it a valuable intermediate in the production of biodegradable materials .
Propiedades
Número CAS |
923-17-1 |
|---|---|
Fórmula molecular |
C6H10O5 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
(2S)-2-[(2S)-2-hydroxypropanoyl]oxypropanoic acid |
InChI |
InChI=1S/C6H10O5/c1-3(7)6(10)11-4(2)5(8)9/h3-4,7H,1-2H3,(H,8,9)/t3-,4-/m0/s1 |
Clave InChI |
OZZQHCBFUVFZGT-IMJSIDKUSA-N |
SMILES isomérico |
C[C@@H](C(=O)O[C@@H](C)C(=O)O)O |
SMILES canónico |
CC(C(=O)OC(C)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



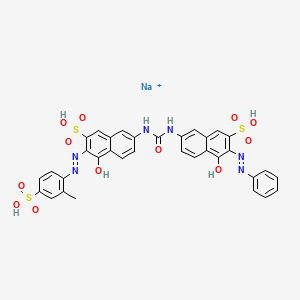


![24-hexoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B12756360.png)

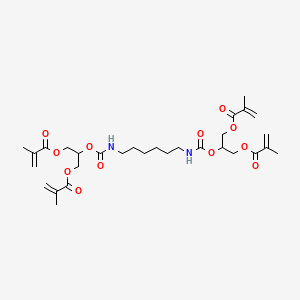
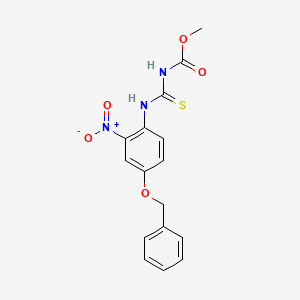

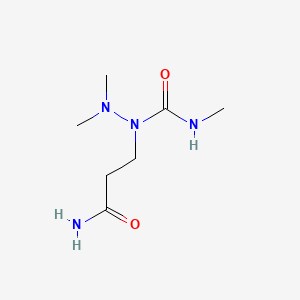
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12756373.png)
